6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol is a complex organic compound characterized by its unique structure, which includes a thiol group, a sulfanyl group, and a diphenylmethylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts such as morpholine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the diphenylmethylidene group.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of simpler thiol-containing compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the diphenylmethylidene group can interact with aromatic residues, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-2-(dicyanomethylene)-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile: Similar in structure but lacks the thiol group.
Cyanoacetamide derivatives: Share some functional groups but differ in overall structure and reactivity.
Uniqueness
6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol is unique due to its combination of a thiol group, a sulfanyl group, and a diphenylmethylidene moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
918422-83-0 |
---|---|
Molekularformel |
C25H27NS2 |
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
6-[4-(benzhydrylideneamino)phenyl]sulfanylhexane-1-thiol |
InChI |
InChI=1S/C25H27NS2/c27-19-9-1-2-10-20-28-24-17-15-23(16-18-24)26-25(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-8,11-18,27H,1-2,9-10,19-20H2 |
InChI-Schlüssel |
LYHDCAMSOYNKGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)SCCCCCCS)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.